molecular formula C18H17N5O3 B2996789 2-((1,3-Dioxoisoindolin-2-yl)methyl)-5-(4-methylpiperazin-1-yl)oxazole-4-carbonitrile CAS No. 938026-17-6

2-((1,3-Dioxoisoindolin-2-yl)methyl)-5-(4-methylpiperazin-1-yl)oxazole-4-carbonitrile

Cat. No.: B2996789
CAS No.: 938026-17-6
M. Wt: 351.366
InChI Key: CNNXBBVOOMJNGY-UHFFFAOYSA-N
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Description

2-((1,3-Dioxoisoindolin-2-yl)methyl)-5-(4-methylpiperazin-1-yl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C18H17N5O3 and its molecular weight is 351.366. The purity is usually 95%.
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Biological Activity

The compound 2-((1,3-Dioxoisoindolin-2-yl)methyl)-5-(4-methylpiperazin-1-yl)oxazole-4-carbonitrile (CAS No. 170033-47-3) has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and neuroprotective activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an oxazole ring, a dioxoisoindoline moiety, and a piperazine substituent. The presence of these functional groups is believed to contribute to its diverse biological activities.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of oxazole derivatives. For instance, compounds similar to the target molecule have shown significant activity against various Gram-positive and Gram-negative bacteria. In one study, derivatives exhibited inhibition zones ranging from 8 mm to 15 mm against strains such as Staphylococcus aureus and Escherichia coli .

CompoundBacterial StrainInhibition Zone (mm)
2Staphylococcus aureus15
3Enterococcus faecium10
4Bacillus subtilis9
6aCandida albicans8

The mechanism of action is thought to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Anticancer Activity

In vitro studies have indicated that compounds with similar structural features exhibit cytotoxic effects against various cancer cell lines. For example, a derivative with an oxazole ring demonstrated significant cytotoxicity against HeLa (cervical cancer) and MCF-7 (breast cancer) cells, with IC50 values in the low micromolar range . This activity may be attributed to the compound's ability to induce apoptosis through the activation of caspase pathways.

Neuroprotective Effects

The piperazine component in the compound has been linked to neuroprotective properties. Research indicates that piperazine derivatives can modulate neurotransmitter systems and exhibit antioxidant activity. In animal models of neurodegenerative diseases, compounds similar to this one have shown promise in reducing oxidative stress and improving cognitive function .

Case Studies

  • Antimicrobial Evaluation : A study evaluated a series of oxazole derivatives for their antimicrobial properties using the disk diffusion method. The results indicated that certain modifications enhanced activity against both Gram-positive and Gram-negative bacteria, suggesting that structural optimization could improve efficacy .
  • Cytotoxicity Assessment : In a study assessing the cytotoxic effects on cancer cell lines, the compound was found to significantly inhibit cell proliferation in a dose-dependent manner, with mechanisms involving cell cycle arrest and induction of apoptosis being proposed .
  • Neuroprotection Study : An investigation into the neuroprotective effects of piperazine derivatives revealed that these compounds could reduce neuronal death in models of oxidative stress, indicating potential for therapeutic applications in neurodegenerative diseases .

Properties

IUPAC Name

2-[(1,3-dioxoisoindol-2-yl)methyl]-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3/c1-21-6-8-22(9-7-21)18-14(10-19)20-15(26-18)11-23-16(24)12-4-2-3-5-13(12)17(23)25/h2-5H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNNXBBVOOMJNGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(N=C(O2)CN3C(=O)C4=CC=CC=C4C3=O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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